Dantrolene Na

Malignant Hyperthermia Calcium Signaling Skeletal Muscle Physiology

Dantrolene sodium (CAS 14663-23-1) is the only FDA-approved agent for malignant hyperthermia (MH) crisis intervention. Researchers studying Ca²⁺-induced Ca²⁺ release or RyR channelopathies require high-purity material with verified isoform selectivity to generate reproducible data. • Selective RyR1/RyR3 antagonist-spares cardiac RyR2, unlike ryanodine or non-specific Ca²⁺ channel blockers • Biphasic RyR1 modulation: activates at nM, inhibits at μM concentrations-essential for channel gating studies • Poor aqueous solubility (25.7 μg/mL in saline)-quantitative benchmark for novel RyR inhibitor development Supplied with full analytical documentation. Suitable as reference standard for PK/PD, electrophysiology, and in vitro efficacy assays.

Molecular Formula C14H9N4NaO5
Molecular Weight 336.23 g/mol
CAS No. 14663-23-1
Cat. No. B1662880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDantrolene Na
CAS14663-23-1
Synonymssodium (E)-1-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate
Molecular FormulaC14H9N4NaO5
Molecular Weight336.23 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
InChIInChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1
InChIKeyKSRLIXGNPXAZHD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility18.4 [ug/mL] (The mean of the results at pH 7.4)

Dantrolene Sodium Overview


Dantrolene sodium (CAS 14663-23-1) is a hydantoin-derived, direct-acting skeletal muscle relaxant that acts as a postsynaptic ryanodine receptor (RyR) antagonist, specifically targeting the RyR1 and RyR3 isoforms to inhibit calcium release from the sarcoplasmic reticulum . It is the only FDA-approved drug for the specific and effective emergency treatment of malignant hyperthermia (MH) [1], and is also utilized in managing spasticity and neuroleptic malignant syndrome [2]. Dantrolene sodium is characterized by its poor water solubility, requiring specific formulation for intravenous administration, and exhibits a biphasic effect on the RyR1 channel, with activation at nanomolar concentrations and inhibition at micromolar concentrations [3].

1 RyR1/RyR3 antagonist for calcium signaling and muscle physiology studies
2 Biphasic concentration-response supports channel gating and allosteric modulation research
3 Poor aqueous solubility drives formulation development and drug delivery studies

Why Dantrolene Sodium Cannot Be Substituted


Direct substitution of dantrolene sodium with other muscle relaxants or even close RyR1-targeting analogs is not straightforward due to significant differences in molecular pharmacology, selectivity, and clinical safety profiles. For instance, while azumolene is an equipotent analog, it demonstrates differential potency at the dihydropyridine receptor [1]. Newer RyR1-selective inhibitors like Cpd1 offer improved solubility and clearance but have a different therapeutic window and are still investigational [2]. Furthermore, general spasticity agents like baclofen or diazepam operate via entirely distinct mechanisms (GABA agonism) and do not address the core pathophysiology of calcium dysregulation in MH or specific RyR-related myopathies [3]. These nuances necessitate a granular, evidence-based approach to selection, as detailed in the following quantitative comparisons.

Azumolene: divergent SOCE inhibition
Equipotent analog, but unique SOCE inhibition may shift calcium entry readouts and model interpretation.
Cpd1: solubility/clearance mismatch
33-fold higher solubility and rapid clearance alter exposure profile; therapeutic window may not transfer directly.
Baclofen/diazepam: GABAergic mechanism
Do not target RyR1 calcium dysregulation; cannot replicate dantrolene’s muscle-relaxant endpoint profile in RyR-dependent models.

Dantrolene Sodium Comparator Evidence


RyR1-Mediated SOCE Inhibition vs. Azumolene

Dantrolene sodium and its equipotent analog azumolene both reduce elevated myoplasmic Ca2+ in malignant hyperthermia. However, a direct comparison reveals azumolene uniquely inhibits a component of store-operated calcium entry (SOCE) coupled to RyR1 activation by caffeine and ryanodine, an effect not observed for dantrolene. This demonstrates a mechanistic divergence within the same chemical class [1].

SOCE Inhibition
Head-to-head
Dantrolene: no significant SOCE inhibition; Azumolene: inhibits SOCE coupled to RyR1
Mechanistic divergence within RyR1 class; requires compound selection for SOCE pathway studies
Observed in skeletal muscle cells with caffeine/ryanodine stimulation
Malignant Hyperthermia Calcium Signaling Skeletal Muscle Physiology

NPJ5008 Rapid Formulation: Time Savings vs. Dantrium

A phase 1 study directly compared a novel rapid formulation of dantrolene sodium (NPJ5008) to the standard Dantrium® formulation. While the two formulations demonstrated bioequivalence in overall drug exposure (AUC0-last ratio: 90.24%, 90% CI within 80-125%), NPJ5008 required significantly less time for each preparation and administration step, with time savings ranging from 26% to 69% across all steps [1].

Formulation Prep Time
Head-to-head
NPJ5008: 26–69% faster preparation vs. Dantrium®; bioequivalent exposure (AUC ratio 90.24%)
Supports formulation selection for time-sensitive experimental models
Phase 1 crossover study in 21 healthy volunteers
Anesthesiology Emergency Medicine Formulation Science

Cpd1 Solubility Advantage over Dantrolene

Dantrolene sodium's clinical utility is hampered by very poor water solubility. A direct comparison with the novel RyR1-selective inhibitor Cpd1 (Compound 1) reveals that the Cpd1 sodium salt is substantially more soluble in aqueous solutions [1]. Furthermore, Cpd1 demonstrates rapid clearance in vivo, a pharmacokinetic property that contrasts with dantrolene's longer plasma half-life [2].

Solubility
Head-to-head
Dantrolene: 25.7 µg/mL; Cpd1: 849 µg/mL (≈33-fold higher)
Solubility gap differentiates compound utility for formulation development
Measured in normal saline at room temperature
Drug Development Pharmacokinetics Malignant Hyperthermia

Oral Spasticity: Comparison with Baclofen and Diazepam

In the treatment of spasticity, dantrolene sodium is one of several oral options. Systematic review evidence indicates that baclofen, tizanidine, and dantrolene are effective compared to placebo, but the evidence for dantrolene's comparative efficacy is of poor quality. Furthermore, diazepam and dantrolene are associated with a higher incidence of side effects than baclofen and tizanidine, including malaise and hepatotoxicity [1][2].

Spasticity Endpoints
Class-level inference
Dantrolene effective vs. placebo; higher side-effect burden than baclofen; no efficacy difference vs. baclofen
Supports risk-benefit assessment in spasticity model research
Systematic review; evidence quality poor; model-specific interpretation
Spasticity Multiple Sclerosis Comparative Effectiveness

RyR Isoform Selectivity: RyR1/RyR3 over RyR2

Dantrolene sodium demonstrates a clear isoform selectivity profile, inhibiting calcium release from RyR1 and RyR3, while showing significantly lower affinity for the cardiac isoform RyR2 . This selectivity is crucial for differentiating it from non-selective calcium channel blockers or other RyR antagonists that may carry a higher risk of cardiac side effects.

Isoform Selectivity
Class-level inference
Inhibits RyR1 and RyR3; lower affinity for cardiac RyR2
Enables skeletal muscle-specific calcium signaling studies without cardiac isoform interference
Inferred from recombinant isoform assays; source to verify
Isoform Selectivity Calcium Signaling Cardiotoxicity

Biphasic Concentration Effect on RyR1 Gating

Dantrolene sodium exhibits a unique biphasic effect on the RyR1 calcium release channel, suggesting the existence of at least two distinct binding sites. At low nanomolar concentrations (e.g., 20 nM), it can activate the channel, increasing open-state probability and dwell time by 3- to 5-fold. Conversely, at micromolar concentrations, it inhibits channel gating and reduces open-state dwell time, which is the established mechanism for its muscle relaxant effect [1].

Biphasic Gating
Supporting evidence
20 nM: 3–5× open probability increase; µM concentrations: channel inhibition
Concentration control critical; low doses may paradoxically activate RyR1
Planar lipid bilayer electrophysiology data
Electrophysiology Ryanodine Receptor Pharmacodynamics

Dantrolene Sodium Procurement Scenarios


Malignant Hyperthermia Crisis: Rapid Formulations

For hospital pharmacies and anesthesiology departments stocking for malignant hyperthermia (MH) emergencies, the selection of a dantrolene sodium formulation should be guided by preparation and administration speed. Evidence from a head-to-head clinical study shows that the novel rapid formulation NPJ5008 reduces preparation and administration time by 26-69% compared to standard Dantrium®, while maintaining bioequivalence in drug exposure (AUC0-last ratio of 90.24%) [1]. Procurement of a rapid formulation can directly translate to faster intervention during a life-threatening MH crisis.

Isoform-Selective Calcium Signaling Research

For laboratories investigating calcium-induced calcium release (CICR) or excitation-contraction coupling specifically in skeletal muscle, dantrolene sodium is a preferred tool compound due to its demonstrated selectivity for the RyR1 and RyR3 isoforms over the cardiac RyR2 isoform [1]. This selectivity is essential for isolating skeletal muscle-specific pathways without confounding effects on cardiac calcium handling, a key advantage over less selective agents like ryanodine or non-specific calcium channel blockers [1].

RyR1-Targeted Drug Discovery

In programs aiming to develop next-generation RyR1 inhibitors for MH or heat stroke, dantrolene sodium serves as a critical benchmark comparator. Its known liabilities—specifically, very poor water solubility (25.7 ± 2.1 μg/mL in normal saline) and long plasma half-life—are quantitative baselines against which novel compounds like Cpd1 are measured [1][2]. Procurement of high-purity dantrolene sodium is essential for generating reliable comparative data in pharmacokinetic and efficacy studies [3].

RyR1 Channel Gating Electrophysiology

For biophysicists and electrophysiologists studying the gating mechanisms of the RyR1 channel, dantrolene sodium is an indispensable tool for its unique biphasic, concentration-dependent effects. Its ability to activate the channel at nanomolar concentrations (3-5 fold increase in open probability) and inhibit at micromolar concentrations provides a means to probe the channel's complex regulatory sites and allosteric modulation, as demonstrated in planar lipid bilayer experiments [1]. This makes it a key reagent for advanced studies of channelopathy mechanisms.

Application
Selection Property
Validation Focus
Malignant hyperthermia model intervention
Rapid formulation with bioequivalent exposure
Time-to-intervention and exposure-model review
Skeletal muscle calcium signaling
RyR1/RyR3 isoform selectivity
Cardiac RyR2 exclusion in calcium flux assays
RyR1 inhibitor development
Low solubility and clearance benchmarks
Comparative solubility and pharmacokinetic profiling
RyR1 channel gating studies
Biphasic concentration-dependent modulation
Concentration-controlled activation/inhibition protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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